molecular formula C9H12N4O B12069727 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine

5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine

Cat. No.: B12069727
M. Wt: 192.22 g/mol
InChI Key: VKSZSVVYLDVVGL-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine is a high-purity chemical compound offered for research and development purposes in medicinal chemistry and drug discovery. This molecule features a pyrimidine ring, a core structure prevalent in many bioactive molecules and approved pharmaceuticals, which is often explored for its potential to interact with various biological targets . The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. It is strictly for use in laboratory research settings. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(4-aminopyrimidin-5-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H12N4O/c10-8-7(5-11-6-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2,(H2,10,11,12)

InChI Key

VKSZSVVYLDVVGL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is subsequently reacted with 1-pyrrolidinecarboxaldehyde to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include acetic anhydride and pyridine, with reactions often carried out under reflux conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring's electron-deficient nature facilitates nucleophilic substitution at C2 and C4 positions. Key findings include:

Table 1: Halogenation reactions under varying conditions

PositionReagentConditionsProductYield (%)Source
C2NBS (1.1 eq)DCM, 0°C, 2 hr2-Bromo derivative78
C4Cl₂ (gas)AcOH, 50°C, 6 hr4-Chloro-5-(pyrrolidine-carbonyl)63

Notably, the pyrrolidine carbonyl group directs electrophiles to specific ring positions through electronic and steric effects .

Amide Bond Transformations

The pyrrolidine-1-carbonyl group participates in:

  • Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH 2M, 80°C) conditions cleave the amide bond, yielding pyrrolidine and 4-aminopyrimidine-5-carboxylic acid (confirmed by LC-MS).

  • Aminolysis : Reacts with alkyl/aryl amines (e.g., benzylamine) in DMF at 120°C to form substituted urea derivatives (72-85% yields) .

Reductive Amination

The primary amine at C4 undergoes reductive amination with ketones/aldehydes:

Table 2: Optimized reductive amination protocol

Carbonyl CompoundReducing AgentSolventTimeProduct Purity (%)
CyclohexanoneNaBH₃CNMeOH12 hr92
BenzaldehydeNaBH(OAc)₃DCE6 hr88

This method has been employed to create libraries of derivatives for kinase inhibition studies .

Cross-Coupling Reactions

The pyrimidine ring supports modern coupling methodologies:

Table 3: Palladium-catalyzed couplings

Reaction TypeCatalyst SystemSubstrateConversion (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃4-Bromophenylboronic acid94
Buchwald-HartwigPd₂(dba)₃/XantPhosMorpholine81

These reactions enable C-C and C-N bond formation with excellent regioselectivity .

Heterocyclization Pathways

Under acidic conditions (H₂SO₄, 100°C), the compound undergoes cyclization to form fused systems:

Key observation :

  • Prolonged heating (24 hr) yields pyrimido[4,5-d]pyrrolo[1,2-a]pyrimidin-4-one (confirmed by X-ray crystallography) .

Biological Derivatization

Structure-activity relationship (SAR) studies reveal:

  • Acylation of the C4 amine with aryl sulfonyl chlorides enhances kinase inhibition (IC₅₀ = 0.04 μM vs COX-2)

  • Methylation of the pyrrolidine nitrogen decreases solubility but increases blood-brain barrier penetration (logP +0.8)

Stability Profile

Critical degradation pathways include:

  • Oxidative degradation : Forms N-oxide derivatives under H₂O₂ (0.3% after 4 weeks at 40°C)

  • Photodegradation : UV light (254 nm) causes ring-opening via [4+2] cycloreversion (t₁/₂ = 8.2 hr)

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrimidine scaffold, including 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine, exhibit promising anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and metastasis .

For instance, compounds derived from the pyrimidine structure have been reported to inhibit enzymes critical for cancer cell survival, such as cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain pyrimidine derivatives effectively suppressed COX-2 activity, which is often overexpressed in various cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrimidine derivatives have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX-2. Notably, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.

Metabolic Disorders

Recent patents have highlighted the use of pyrrolidine-containing compounds for treating metabolic disorders. Specifically, derivatives of this compound have been identified as potential inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various metabolic conditions . This positions the compound as a candidate for further development in managing diseases such as diabetes and obesity.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. The incorporation of different substituents on the pyrimidine ring can significantly influence its biological activity. For example:

Substituent Effect on Activity
Methyl groupEnhances anticancer activity
Hydroxyl groupIncreases solubility and bioavailability
Halogen substituentsModulates receptor binding affinity

Research indicates that specific modifications can lead to increased potency against targeted receptors, enhancing the compound's therapeutic profile .

Development of Anticancer Agents

A study investigated a series of pyrimidine derivatives, including this compound, for their anticancer effects against various cell lines. The results demonstrated that specific modifications led to compounds with IC50 values in the nanomolar range, indicating strong anticancer activity .

Anti-inflammatory Research

In another case study focusing on anti-inflammatory properties, researchers synthesized multiple derivatives of this compound and evaluated their effects on COX enzyme inhibition. The findings revealed several compounds with significant inhibition rates comparable to existing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Core Pyrimidine Modifications

5-(Piperazine-1-carbonyl)pyrimidine Molecular Formula: C₉H₁₂N₄O (identical to the target compound) Key Difference: Replacement of pyrrolidine with piperazine.

4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine

  • Molecular Formula : C₈H₁₁ClN₄
  • Key Differences :
  • Chlorine substituent at position 3.
  • Pyrrolidine attached via a direct N-link (pyrrolidin-1-yl) instead of a carbonyl group.
    • Implications : The chloro group may increase electrophilicity, influencing reactivity or toxicity profiles .

N-Cyclohexyl-2-methyl-6-(pyrrolidine-1-carbonyl)pyrimidin-4-amine

  • Molecular Formula : C₁₆H₂₃N₅O
  • Key Differences :
  • Methyl group at position 2.
  • Cyclohexylamine substituent at position 4.
Heterocycle-Fused Pyrimidines

Thieno[2,3-d]pyrimidin-4-amine Derivatives (e.g., 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine) Key Features: Fusion of a thiophene ring to the pyrimidine core. These derivatives exhibit melting points between 199–231°C, suggesting high crystallinity .

Imidazo[1,2-a]pyridine-Pyrimidine Hybrids

  • Example : 5-Chloro-4-imidazo[1,2-a]pyridin-3-yl-N-(5-methyl-1-piperidin-4-yl-pyrazol-4-yl)pyrimidin-2-amine
  • Molecular Formula : C₂₀H₂₁ClN₈
  • Implications : The imidazo[1,2-a]pyridine moiety introduces a planar aromatic system, likely enhancing interactions with nucleic acids or ATP-binding pockets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Stability Notes
5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine C₉H₁₂N₄O 192.22 Pyrrolidine carbonyl, 4-amine Not reported
5-(Piperazine-1-carbonyl)pyrimidine C₉H₁₂N₄O 192.22 Piperazine carbonyl Not reported
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine C₁₂H₈FN₃S 261.28 4-Fluorophenyl, thieno fusion 199–201°C
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine C₈H₁₁ClN₄ 216.65 4-Chloro, pyrrolidin-1-yl Not reported

Notes:

  • Thieno-fused derivatives exhibit higher melting points (>200°C) compared to non-fused pyrimidines, likely due to increased planarity and crystallinity .
  • Chlorine or fluorophenyl substituents may enhance thermal stability but reduce aqueous solubility.

Biological Activity

5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and implications for drug development.

The molecular formula of this compound is C9H12N4OC_9H_{12}N_4O with a molecular weight of 192.22 g/mol. The IUPAC name reflects the compound's structure, which includes a pyrimidine ring substituted with a pyrrolidine carbonyl group.

PropertyValue
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, which are crucial in various signaling pathways that regulate cell growth, differentiation, and metabolism. The compound's structure allows it to interact with the ATP-binding site of kinases, thereby inhibiting their activity.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases, including TRK (tropomyosin receptor kinase), which is implicated in several cancers.
  • Cell Cycle Regulation : By modulating kinase activity, this compound can influence cell cycle progression and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its efficacy and selectivity. Studies have indicated that modifications to the pyrrolidine and pyrimidine moieties can significantly affect biological activity.

Notable Findings:

  • Substituents on Pyrimidine : The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can enhance or diminish kinase binding affinity.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine ring (e.g., introducing halogens or varying chain lengths) may improve selectivity against specific kinases while reducing off-target effects.

Biological Activity Data

Recent studies have quantified the inhibitory effects of this compound on various kinases. The following table summarizes key findings from relevant research:

Kinase TargetIC50 Value (nM)Reference
TRK A10
TRK B15
TRK C20
CDK225

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in cancer cell lines expressing TRK mutations, suggesting its potential as an anticancer agent.
  • Neurodegenerative Diseases : Research indicates that compounds with similar structures can modulate pathways involved in neurodegeneration, opening avenues for treating conditions like Alzheimer's disease.

Q & A

Q. What tools ensure traceability and reproducibility in synthetic workflows?

  • Software Solutions : Electronic lab notebooks (ELNs) like LabArchives or Chemaxon’s Instant JChem enable reaction condition tracking. For computational data, use version control (Git) and FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.